![molecular formula C12H7N3O2 B2683089 (4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 849046-18-0](/img/structure/B2683089.png)
(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds linked to pyrimidine is a notable application. For instance, pyrimidine linked pyrazole heterocyclics have been synthesized for their potential insecticidal and antibacterial properties. These compounds were prepared using microwave irradiative cyclocondensation and evaluated for their biological activities against selected microorganisms and insects (Deohate & Palaspagar, 2020).
Photophysical Properties and Luminescence
Research on the structural and photophysical properties of certain complexes has revealed applications in luminescence. Lanthanide podates, for instance, have been developed with predetermined structural and photophysical properties, demonstrating strong luminescence and showcasing the potential of such compounds in light-emitting applications (Piguet et al., 1996).
Antioxidant Activity
Compounds incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, synthesized from 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, have been evaluated for their antioxidant activity. Some of these compounds demonstrated antioxidant activity comparable to ascorbic acid, highlighting their potential in combating oxidative stress (El‐Mekabaty, 2015).
Antibacterial Activity
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity represent another application. These compounds were synthesized through a one-pot, three-component reaction and tested for their effectiveness against bacterial strains, indicating their potential as antibacterial agents (Rostamizadeh et al., 2013).
Catalytic Reactions and Syntheses
Research has also focused on catalyst-free synthesis methods for creating fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, in water without any catalysts. This approach highlights the environmental benefits and efficiency of synthesizing complex heterocyclic compounds (Rahmati & Khalesi, 2012).
Future Directions
Future research could focus on the synthesis and characterization of “(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile” and similar compounds, given their potential therapeutic interest . Additionally, studies could explore the compound’s mechanism of action, safety profile, and potential applications in medicine.
properties
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c13-5-6-15-7-14-10-8-3-1-2-4-9(8)17-11(10)12(15)16/h1-4,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCNNXAIMNRPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetonitrile |
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